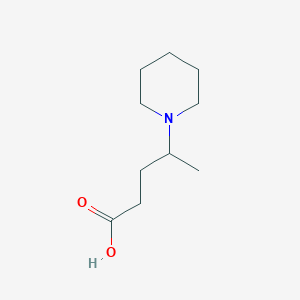

4-(1-Piperidinyl)pentanoic acid

Description

4-(1-Piperidinyl)pentanoic acid (CAS: 91951-49-4) is a piperidine-substituted pentanoic acid derivative. Its hydrochloride salt form is widely studied, with molecular formula C₁₀H₂₀ClNO₂ and molecular weight 221.72 g/mol . Key properties include:

Properties

IUPAC Name |

4-piperidin-1-ylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(5-6-10(12)13)11-7-3-2-4-8-11/h9H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLPDZLNYJZNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperidinyl)pentanoic acid typically involves the reaction of piperidine with a suitable pentanoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated pentanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of 4-(1-Piperidinyl)pentanoic acid may involve more efficient and cost-effective methods. Catalytic hydrogenation of pyridine derivatives or the use of palladium-catalyzed coupling reactions are some of the advanced techniques employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Piperidinyl)pentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

4-(1-Piperidinyl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(1-Piperidinyl)pentanoic acid involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Valeric Acid (Pentanoic Acid)

Key Differences:

- LogP: ~1.3 (more lipophilic than 4-(1-piperidinyl)pentanoic acid) .

- Applications: Used in flavoring agents, pharmaceuticals, and polymer production. Unlike 4-(1-piperidinyl)pentanoic acid, valeric acid lacks nitrogen-based functional groups, limiting its capacity for hydrogen bonding and target-specific interactions .

5-Oxo-5-{[3-(1-Piperidinylcarbonyl)Phenyl]Amino}Pentanoic Acid

Structure: Piperidine linked via an amide to a phenyl-pentanoic acid backbone. Key Differences:

- Molecular weight: ~337.3 g/mol (vs. 221.72 g/mol for 4-(1-piperidinyl)pentanoic acid).

- Functional groups : Amide and ketone groups enhance hydrogen-bonding capacity (acceptors: ~6) .

- Applications: Potential use in medicinal chemistry due to its dual piperidine and amide motifs, which may improve target affinity compared to the simpler pentanoic acid derivative .

3-(4-Phenylpiperazin-1-yl)Propanoic Acid

Structure: Propanoic acid with a phenylpiperazine substituent. Key Differences:

4-Oxo-Pentanoic Acid Derivatives

Example: 4-Oxo-pentanoic acid butyl ester (SASA: 480.679). Key Differences:

- Functional groups: Ketone and ester groups increase hydrophobicity (LogP ~2.5) and reduce hydrogen-bond donors (0 vs. 2) .

- Applications: Used in antimicrobial studies, but esterification limits bioavailability compared to free carboxylic acids like 4-(1-piperidinyl)pentanoic acid .

Data Table: Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Key Applications |

|---|---|---|---|---|---|---|

| 4-(1-Piperidinyl)pentanoic acid | C₁₀H₁₉NO₂·HCl | 221.72 | -0.45 | 2 | 3.5 | Research, drug development |

| Valeric acid | C₅H₁₀O₂ | 102.13 | ~1.3 | 1 | 2 | Flavoring, polymers |

| 5-Oxo-5-[piperidinylcarbonyl]PA* | C₁₅H₁₉N₃O₄ | 337.34 | ~1.2 | 3 | 6 | Medicinal chemistry |

| 3-(4-Phenylpiperazin-1-yl)PA** | C₁₃H₁₈N₂O₂ | 234.30 | ~1.8 | 2 | 4 | Neuropharmacology |

| 4-Oxo-pentanoic acid butyl ester | C₉H₁₆O₃ | 172.22 | ~2.5 | 0 | 3 | Antimicrobial studies |

PA: Pentanoic acid; *Propanoic acid

Research Findings and Implications

- Hydrogen-Bonding Capacity: 4-(1-Piperidinyl)pentanoic acid’s 3.5 acceptors and 2 donors position it between highly polar (e.g., 5-oxo derivatives) and nonpolar compounds (e.g., esters), optimizing solubility and target engagement .

- LogP and Bioavailability : The compound’s negative LogP suggests better aqueous solubility than valeric acid or phenylpiperazine derivatives, advantageous for oral administration .

- Structural Flexibility: With 4 rotatable bonds, it may adopt conformations suitable for binding diverse biological targets, unlike rigid analogs like 3-(4-phenylpiperazin-1-yl)propanoic acid .

Biological Activity

4-(1-Piperidinyl)pentanoic acid, also known as 4-(1-Piperidinyl)pentanoic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant research findings.

Synthesis

The synthesis of 4-(1-Piperidinyl)pentanoic acid typically involves the reaction of 4-pentenoic acid with piperidine. The reaction is conducted under controlled conditions using solvents like dichloromethane and catalysts such as hydrochloric acid to form the hydrochloride salt.

4-(1-Piperidinyl)pentanoic acid acts on various molecular targets, primarily through interactions with enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymes : The compound can modulate enzyme activity, potentially serving as an inhibitor for specific pathways.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to cognition and pain management .

Biological Activities

Research has highlighted several biological activities associated with 4-(1-Piperidinyl)pentanoic acid:

- Analgesic Properties : Similar compounds have demonstrated potent analgesic effects in animal models, suggesting that 4-(1-Piperidinyl)pentanoic acid may exhibit similar activity. For instance, derivatives of piperidine have shown effectiveness in reducing pain responses in various assays .

- Neurological Effects : The compound may influence cholinergic signaling pathways, which are crucial for cognitive functions. Inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmitter breakdown, has been a focus for compounds targeting neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives and their analogs:

- Analgesic Activity : In a study comparing various piperidine derivatives, compounds similar to 4-(1-Piperidinyl)pentanoic acid exhibited significant analgesic effects in rat models. The results indicated that these compounds could effectively inhibit electrically evoked contractions in the guinea pig ileum, demonstrating opioid-like activity .

- Cognitive Enhancement : Research into cholinergic mechanisms has shown that compounds with similar structures can enhance cognitive function by increasing acetylcholine levels through AChE inhibition. This mechanism is particularly relevant for developing treatments for Alzheimer's disease .

- Pharmacokinetics : Studies on related piperidine compounds have revealed important pharmacokinetic properties, including absorption rates and metabolic pathways. These insights are critical for understanding how 4-(1-Piperidinyl)pentanoic acid might behave in biological systems .

Comparative Analysis

To better understand the biological activity of 4-(1-Piperidinyl)pentanoic acid, it is helpful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(1-Piperidinyl)butanoic acid | Analgesic | Opioid receptor modulation |

| 4-(1-Piperidinyl)hexanoic acid | Neuroprotective | AChE inhibition |

| 4-Methyl-2-hexyne-1,4-diol | Antimicrobial | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.